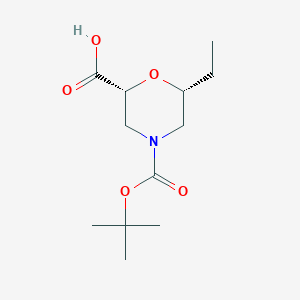![molecular formula C17H16O7 B12845419 rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate is a complex organic molecule featuring a chromenyl group, a bicyclic hexane structure, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the bicyclic hexane structure: This step often involves a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic framework.
Introduction of the acetate ester: This can be done through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
The compound rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromenyl group can also be reduced to form dihydro derivatives.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alcohols, amines, and thiols, often in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinones or other oxidized chromenyl derivatives.
Reduction: Dihydrochromenyl derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
科学研究应用
The compound rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological effects.
相似化合物的比较
Similar Compounds
Chromen-2-one derivatives: These compounds share the chromenyl group and have similar biological activities.
Bicyclic hexane derivatives: These compounds share the bicyclic structure and may have similar chemical reactivity.
Uniqueness
The unique combination of the chromenyl group, bicyclic hexane structure, and acetate ester in rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[310]hexan-2-yl acetate sets it apart from other compounds
属性
分子式 |
C17H16O7 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC 名称 |
[(1S,2S,4S,5S)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m0/s1 |
InChI 键 |
CONQHOKMRSEOCW-NXOAAHMSSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@]2([C@@H](O2)[C@@H](O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
规范 SMILES |
CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



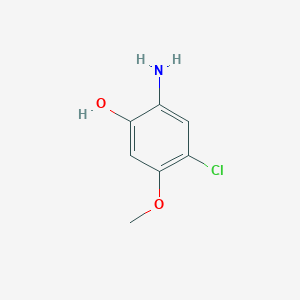
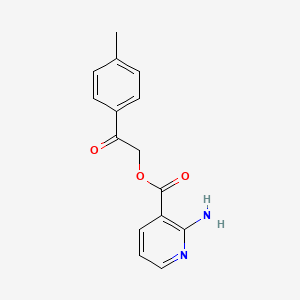
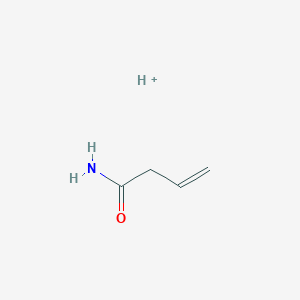


![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)
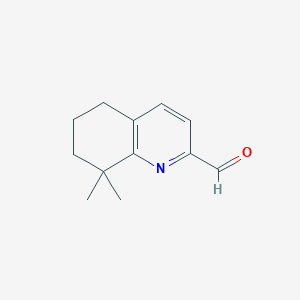


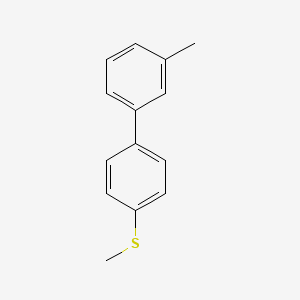
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
